molecular formula C8H9IN2O2 B1309643 3-Iodo-4-methoxybenzohydrazide CAS No. 314763-97-8

3-Iodo-4-methoxybenzohydrazide

Cat. No. B1309643
CAS RN: 314763-97-8
M. Wt: 292.07 g/mol
InChI Key: OIVVKVDRYMBKNJ-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxybenzohydrazide is a chemical compound with the molecular formula C8H9IN2O2 and a molecular weight of 292.08 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of 3-Iodo-4-methoxybenzohydrazide consists of an iodine atom and a methoxy group attached to a benzene ring, which is also attached to a hydrazide group .

Scientific Research Applications

Chemical Synthesis and Reactivity

3-Iodo-4-methoxybenzohydrazide, while not directly cited in available research articles, is structurally related to compounds that demonstrate significant chemical reactivity and utility in organic synthesis. For instance, derivatives of methoxybenzohydrazide have been prepared and analyzed for their crystal structures, showcasing the potential for forming stable crystalline frameworks through hydrogen bonding (Bao & Wei, 2008). Similarly, studies on iodobenzene derivatives, including those with methoxy groups, reveal their capabilities in forming iodine-substituted benzenes under specific conditions (Matsumoto, Takase, & Ogura, 2008). These reactions underline the versatility of iodo- and methoxy-substituted compounds in synthetic chemistry, suggesting that 3-Iodo-4-methoxybenzohydrazide could serve as a valuable intermediate for further chemical transformations.

Catalysis and Material Science

In the realm of catalysis, compounds similar to 3-Iodo-4-methoxybenzohydrazide have been utilized to mediate chemical reactions. For example, palladium-catalyzed protocols have been developed for the oxidative homocoupling and hydroxylation of aryl compounds, with iodo- and methoxy-substituted benzenes acting as key intermediates (Guo et al., 2017). These findings highlight the potential of 3-Iodo-4-methoxybenzohydrazide in facilitating diverse catalytic processes, possibly leading to the synthesis of novel materials or functionalized organic molecules.

Corrosion Inhibition

Research into corrosion inhibition has identified methoxybenzohydrazide derivatives as effective agents for protecting metals in corrosive environments. For instance, an isoxazole derivative containing a methoxy group demonstrated high inhibition efficiency against corrosion in an acidic medium, suggesting that 3-Iodo-4-methoxybenzohydrazide could be investigated for similar applications (Aslam et al., 2020).

Safety and Hazards

3-Iodo-4-methoxybenzohydrazide is classified as an irritant . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .

properties

IUPAC Name

3-iodo-4-methoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O2/c1-13-7-3-2-5(4-6(7)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVVKVDRYMBKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284538
Record name 3-Iodo-4-methoxybenzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

314763-97-8
Record name 3-Iodo-4-methoxybenzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314763-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-4-methoxybenzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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